molecular formula C17H12ClF4N5S B4549119 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4549119
M. Wt: 429.8 g/mol
InChI Key: LZYDOVCVZBLHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C17H12ClF4N5S and its molecular weight is 429.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0438069 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives have been extensively studied in the field of chemistry for their synthesis and structural properties. For instance, Saeed et al. (2010) synthesized and characterized a closely related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, using techniques like GC–MS, elemental analyses, and spectroscopy. They also analyzed its crystal structure using X-ray diffraction, which showed that the carbonyl and thiourea groups are almost planar (Saeed, Erben, Abbas, & Flörke, 2010).

Biological Activity

The biological activities of 1,2,4-triazole derivatives have been a focus in several studies. For example, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives and performed a detailed study on their intermolecular interactions using techniques like X-ray diffraction and quantum mechanical calculations. These studies contribute to understanding the potential biological applications of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antimicrobial Applications

Compounds similar to this compound have shown promise in antimicrobial applications. For instance, Yolal et al. (2012) conducted a study on the antimicrobial activities of eperezolid-like molecules, which include derivatives of thioureas. They found these compounds to have significant anti-Mycobacterium smegmatis activity, indicating their potential use in combating bacterial infections (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Vibrational Properties and Quantum Chemical Calculations

The vibrational properties and quantum chemical aspects of similar compounds have been studied, which are essential for understanding their chemical behavior and potential applications. Saeed et al. (2011) researched 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, analyzing their structural and conformational properties using a combination of X-ray diffraction, vibrational spectra, and theoretical calculation methods. This kind of research helps in predicting the reactivity and stability of such compounds in various environments (Saeed, Erben, Shaheen, & Flörke, 2011).

Properties

IUPAC Name

1-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF4N5S/c18-14-7-12(19)5-4-10(14)8-27-9-23-15(26-27)25-16(28)24-13-3-1-2-11(6-13)17(20,21)22/h1-7,9H,8H2,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYDOVCVZBLHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF4N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.